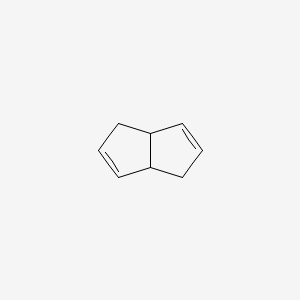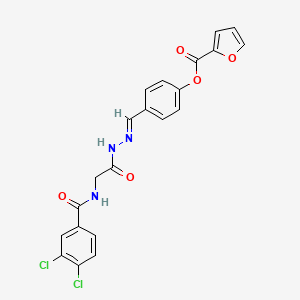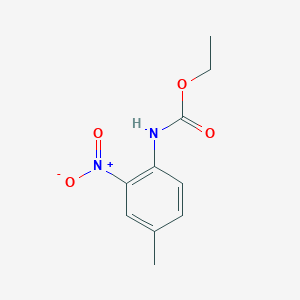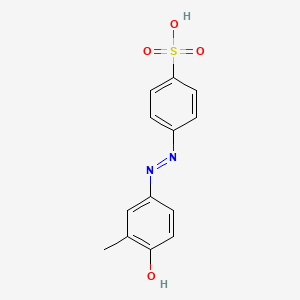![molecular formula C11H8N2S B11944433 2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile CAS No. 89434-49-1](/img/structure/B11944433.png)
2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile is a compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Méthodes De Préparation
The synthesis of 2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile typically involves the condensation of 6,7-dihydrobenzo[b]thiophen-4(5H)-one with malononitrile. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in organic synthesis and materials science.
Mécanisme D'action
The mechanism of action of 2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives may act as inhibitors of specific enzymes or receptors, modulating biological processes such as inflammation or cell proliferation. The exact mechanism depends on the specific structure of the derivative and its target .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile include other thiophene derivatives such as:
6,7-Dihydrobenzo[b]thiophen-4(5H)-one: A precursor in the synthesis of the target compound.
2-Amino-6,7-dihydrobenzo[b]thiophen-4(5H)-one: Another derivative with potential bioactive properties.
Thiophene-2-carboxaldehyde: A simpler thiophene derivative used in various organic synthesis applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
89434-49-1 |
|---|---|
Formule moléculaire |
C11H8N2S |
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
2-(6,7-dihydro-5H-1-benzothiophen-4-ylidene)propanedinitrile |
InChI |
InChI=1S/C11H8N2S/c12-6-8(7-13)9-2-1-3-11-10(9)4-5-14-11/h4-5H,1-3H2 |
Clé InChI |
HPWLMNINCQCPAQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CS2)C(=C(C#N)C#N)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[4-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide](/img/structure/B11944408.png)


![1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11944437.png)
![2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane](/img/structure/B11944451.png)
![2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11944463.png)
![Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione](/img/structure/B11944466.png)
